Wailupemycin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22O8 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-methoxy-6-[[(1S,2R,5R)-1,2,5-trihydroxy-3-oxo-2-phenacylcyclohexyl]methyl]pyran-2-one |
InChI |
InChI=1S/C21H22O8/c1-28-15-8-16(29-19(25)9-15)11-20(26)10-14(22)7-18(24)21(20,27)12-17(23)13-5-3-2-4-6-13/h2-6,8-9,14,22,26-27H,7,10-12H2,1H3/t14-,20-,21-/m0/s1 |
InChI Key |
ZONQALFJVQODID-WVFSVQOHSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)C[C@]2(C[C@H](CC(=O)[C@]2(CC(=O)C3=CC=CC=C3)O)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CC2(CC(CC(=O)C2(CC(=O)C3=CC=CC=C3)O)O)O |
Synonyms |
wailupemycin A |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Wailupemycin a
Microbial Origin and Isolation of Wailupemycin A Producers
The journey of this compound begins within marine microorganisms, particularly of the genus Streptomyces. These bacteria, renowned for their ability to produce a wide array of secondary metabolites, are the primary sources of this compound.
Streptomyces maritimus as a Primary Source Organism
The marine actinomycete Streptomyces maritimus stands out as a key producer of this compound and its structural relatives, the enterocins. researchgate.netnih.gov This bacterium, isolated from marine environments, possesses the specialized genetic architecture required for the synthesis of these unique polyketides. researchgate.netnih.gov The discovery of the enterocin (B1671362) and wailupemycin biosynthetic pathway in S. maritimus was a significant step, revealing a versatile system capable of generating a diverse series of metabolites. acs.org Investigations into its metabolism have been crucial in understanding the formation of the wailupemycins.
Identification of Other this compound-Producing Streptomyces Strains
While S. maritimus is a primary source, other Streptomyces strains have also been identified as producers of wailupemycins. For instance, a Streptomyces species cultured from shallow water marine sediments collected at Wailupe, on the south-east shore of Oahu, Hawaii, was found to produce wailupemycins A-C. nio.res.in More recently, research has expanded to include other marine-derived strains like OUCMDZ-3434 and OUCMDZ-2599, which also produce wailupemycins and related compounds. researchgate.netnih.govnih.govacs.org Another identified producer is Streptomyces qinglanensis 172205, isolated from a mangrove, which yields enterocin and its natural analogues, including wailupemycins A-C. researchgate.net Additionally, Streptomyces ambofaciens BI0048, an endophytic actinobacterium from the red alga Laurencia glandulifera, has been shown to produce wailupemycin D. naturalproducts.net
Isolation from Marine Sediments and Associated Organisms
This compound and its analogues are typically isolated from cultures of these Streptomyces strains obtained from marine sediments. researchgate.netnio.res.in The isolation process involves fermentation of the bacterial strain, followed by extraction and purification of the metabolites. For example, wailupemycins A-C were isolated from a Streptomyces species cultured from shallow water marine sediments. nio.res.in The strain OUCMDZ-3434, which also produces wailupemycins, was derived from marine algae. researchgate.netnih.gov
Genetic Basis of this compound Biosynthesis
The production of this compound is governed by a specific set of genes organized into a biosynthetic gene cluster. The elucidation of this cluster has been fundamental to understanding the molecular logic behind the synthesis of this complex natural product.
Elucidation of enc Gene Cluster and Associated Loci
The genetic blueprint for the biosynthesis of wailupemycins and the related enterocins is encoded within the enc gene cluster. researchgate.netnih.gov This cluster, which is approximately 21.3 kb in size, was first cloned and sequenced from S. maritimus. nih.govacs.org It contains a set of 20 open reading frames that direct the synthesis of these structurally diverse polyketides. acs.orgacs.org A notable feature of the enc gene cluster is the absence of typical cyclase and aromatase genes found in many other aromatic polyketide synthase clusters. acs.orgpnas.org The versatility of the enc gene cluster is remarkable, as it can produce at least six different compounds from a single cluster. researchgate.net
Role of Type II Polyketide Synthase (PKS) Systems
At the heart of this compound biosynthesis is a Type II polyketide synthase (PKS) system. researchgate.netresearchgate.net This enzymatic machinery is responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors. The enterocin Type II PKS utilizes a rare benzoyl-CoA starter unit to initiate the polyketide chain assembly, followed by the addition of seven malonyl-CoA extender units. researchgate.net The enc gene cluster encodes the core components of this PKS, including the ketosynthase subunits (EncA and EncB) and the acyl carrier protein (EncC). researchgate.net The resulting linear poly-β-ketone intermediate is then subjected to a series of modifications, including a distinctive Favorskii-like rearrangement, to generate the complex and unusual caged core structure of enterocin and the related wailupemycins. researchgate.netpnas.org Wailupemycins are believed to arise from the spontaneous cyclization of a common polyketide intermediate in this pathway. researchgate.net
Identification and Functional Characterization of Key Biosynthetic Genes
The biosynthesis of this compound is governed by a set of key genes within the enc cluster. These genes encode the enzymes responsible for constructing the polyketide backbone, initiating the process with a rare starter unit, and performing the complex cyclizations and rearrangements that lead to the final structures of both enterocin and the associated wailupemycins.
encA, encB, encC : These three genes constitute the minimal Type II polyketide synthase (PKS) required for chain assembly. nih.gov EncA and EncB form the heterodimeric ketosynthase (KS), which is responsible for elongating the polyketide chain. tandfonline.comresearchgate.netrsc.org EncC is the acyl carrier protein (ACP) that shuttles the growing polyketide chain and the extender units during synthesis. nih.govtandfonline.comresearchgate.net
encD : This gene encodes a ketoreductase (KR). Unlike many Type II PKS systems where ketoreduction is a post-PKS modification, EncD acts during the elongation of the polyketide chain, specifically reducing the C7 keto group. tandfonline.comrsc.orgtandfonline.com
encP : EncP is a crucial enzyme identified as a phenylalanine ammonia (B1221849) lyase (PAL). researchgate.netresearchgate.net It catalyzes the first step in the formation of the benzoyl-CoA starter unit by converting L-phenylalanine to trans-cinnamic acid. researchgate.netmdpi.com Inactivation of encP eliminates the production of both enterocin and wailupemycins, highlighting its essential role. nih.govnih.gov
encN : This gene encodes a benzoate-CoA ligase. nih.gov While it can activate exogenous benzoic acid for incorporation into the biosynthetic pathway, it is not essential for the de novo synthesis from phenylalanine. researchgate.netnih.govasm.org Disruption of encN does not stop enterocin production, indicating it functions as a supplementary or substitute pathway. mdpi.comnih.govacs.org
encK : This gene codes for an O-methyltransferase. researchgate.net Its primary role is in the later stages of enterocin biosynthesis, where it methylates the pyrone ring of desmethyl-5-deoxyenterocin. tandfonline.compnas.org While initially thought to be a partner to EncM in the key rearrangement step, it was later shown that its inactivation mainly leads to the accumulation of non-methylated polyketides, including wailupemycins D through G. nih.govacs.org
encM : EncM is a multifaceted, FAD-dependent oxygenase, often referred to as a "favorskiiase". nih.govnih.gov It is the pivotal enzyme that directs the pathway toward the complex caged structure of enterocin through a Favorskii-like oxidative rearrangement. pnas.orgnih.govnih.gov When the function of EncM is absent or altered, the linear polyketide intermediate is shunted, leading to the formation of various wailupemycins. tandfonline.comnih.gov EncM is also credited with facilitating aldol (B89426) condensations and heterocycle-forming reactions. pnas.orgnih.gov
| Gene | Encoded Protein | Function in Biosynthesis |
| encA | Ketosynthase α (KSα) | Part of the heterodimeric ketosynthase that catalyzes polyketide chain elongation. tandfonline.comresearchgate.net |
| encB | Ketosynthase β (KSβ) / Chain Length Factor | Works with EncA to form the active ketosynthase and determines the polyketide chain length. tandfonline.comresearchgate.net |
| encC | Acyl Carrier Protein (ACP) | Covalently binds and shuttles the starter unit, extender units, and the growing polyketide chain. nih.govrsc.org |
| encD | Ketoreductase (KR) | Reduces the C7 keto group during polyketide chain elongation. tandfonline.comrsc.orgtandfonline.com |
| encP | Phenylalanine Ammonia Lyase (PAL) | Catalyzes the initial step in starter unit formation: L-phenylalanine to trans-cinnamic acid. researchgate.netresearchgate.netnih.gov |
| encN | Benzoate-CoA Ligase | Activates exogenously supplied benzoic acid for use as a starter unit; not essential for de novo biosynthesis. researchgate.netnih.govasm.org |
| encK | O-Methyltransferase | Methylates the pyrone ring in a late-stage step of enterocin formation. tandfonline.compnas.org |
| encM | FAD-dependent Oxygenase (Favorskiiase) | Catalyzes the key Favorskii-like oxidative rearrangement leading to enterocin; its absence leads to wailupemycins. pnas.orgnih.govnih.gov |
Biochemical Mechanisms of this compound Formation
The formation of this compound is a result of a series of intricate biochemical reactions, beginning with the assembly of a linear polyketide chain and culminating in spontaneous cyclization events when the main enterocin pathway is diverted.
Polyketide Chain Assembly and Extension Mechanisms
The core of this compound is constructed by the Type II PKS system encoded by the enc cluster. The process begins with the loading of a benzoyl-CoA starter unit onto the acyl carrier protein, EncC. acs.org The ketosynthase heterodimer, EncA-EncB, then catalyzes seven successive decarboxylative Claisen condensations, each time adding a two-carbon unit from a malonyl-CoA extender molecule. nih.govtandfonline.comacs.org A key feature of this assembly line is the action of the ketoreductase EncD, which reduces the keto group at the C7 position of the growing chain, an event that occurs during, not after, the elongation process. tandfonline.comrsc.org This results in a specific, C7-reduced linear octaketide intermediate attached to EncC. tandfonline.com
Role of Benzoyl-CoA as a Starter Unit in Biosynthesis
Unlike the vast majority of bacterial Type II PKS systems that use acetate (B1210297) as a starter unit, the enterocin and wailupemycin pathway is distinguished by its use of benzoyl-CoA. researchgate.netresearchgate.net The biosynthesis of this rare starter unit is a remarkable pathway in itself, mirroring processes found in plants. nih.govrsc.org It begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the phenylalanine ammonia lyase, EncP. researchgate.netmdpi.com The cinnamic acid is then believed to be activated to its CoA thioester and undergoes a cycle of β-oxidation-like reactions, catalyzed by enzymes such as the putative enoyl-CoA hydratase (EncI) and β-oxoacyl-CoA thiolase (EncJ), to shorten the side chain and yield benzoyl-CoA. mdpi.comnih.govresearchgate.net
Enzymatic Reactions and Transformations
The fate of the linear polyketide intermediate determines whether enterocin or a wailupemycin is formed. Wailupemycins are considered shunt metabolites that arise from the spontaneous cyclization of this intermediate, particularly in the absence of a functional EncM enzyme. researchgate.net
Favorskii-like Oxidative Rearrangements : This is the defining reaction of the enterocin pathway, catalyzed solely by the flavoprotein EncM. pnas.orgnih.gov EncM performs an oxidative rearrangement of the polyketide backbone, preventing it from following the typical aromatization sequence and instead forming the unique tricyclic caged core of enterocin. nih.govpnas.org The wailupemycins, including this compound, are products of a pathway that bypasses this complex rearrangement. nih.govpnas.org
Aldol Condensations and Heterocycle Formations : In the absence of EncM's rearrangement activity, the highly reactive linear polyketide intermediate is prone to spontaneous intramolecular aldol condensations. tandfonline.com For instance, wailupemycins F and G are formed through spontaneous C1-C10 and C4-C9 aldol reactions that lead to aromatic products. tandfonline.com The formation of this compound and its isomers is also a result of such spontaneous cyclizations of the pre-rearranged polyketide intermediate. researchgate.net
In Vitro Reconstitution of the this compound Biosynthetic Pathway
The entire biosynthetic pathway for enterocin and wailupemycins has been successfully reconstituted in vitro using purified recombinant enzymes. nih.govarizona.edu These experiments provided definitive proof of the functions of the individual enzymes. By combining the minimal PKS (EncA, EncB, EncC) with the starter unit machinery (EncN) and other necessary components, researchers were able to synthesize benzoate-primed natural products, including wailupemycin F and wailupemycin G. arizona.edu The reconstitution confirmed that the flavoenzyme EncM is exclusively responsible for the Favorskii-like rearrangement. arizona.edu Furthermore, these in vitro systems have been used to generate novel, "unnatural" wailupemycin and enterocin analogues by supplying the enzymatic machinery with different starter unit precursors. acs.orgacs.orgmdpi.com
Comparative Biosynthesis with Related Polyketides (e.g., Enterocin)
The biosynthesis of this compound is inextricably linked to that of enterocin. Wailupemycins are not products of a distinct pathway but are rather shunt metabolites of the enterocin biosynthetic machinery. researchgate.netnih.govnih.gov The critical branch point is the reaction catalyzed by the enzyme EncM.
Enterocin Pathway : When the full enzymatic machinery is active, the linear polyketide undergoes a C7-reduction by EncD and is then acted upon by EncM. EncM catalyzes a complex oxidative Favorskii-like rearrangement to form the non-aromatic, caged core of desmethyl-5-deoxyenterocin. pnas.orgnih.gov Subsequent methylation by EncK and hydroxylation by EncR yield the final enterocin product. tandfonline.com
Wailupemycin Pathway : If the EncM-catalyzed rearrangement is blocked or inefficient—for example, through the genetic inactivation of encM or encK—the linear polyketide intermediate is diverted. nih.govacs.org This reactive intermediate then undergoes spontaneous cyclizations via aldol reactions to form the structurally diverse family of wailupemycins, which are typically aromatic polyketides. tandfonline.compnas.org Therefore, wailupemycins represent the "default" products of the enterocin PKS when the unusual rearrangement chemistry does not occur.
Chemical Synthesis and Analogues of Wailupemycin a
Total Synthesis Strategies for Wailupemycin A and Related Structures
The total synthesis of wailupemycins is marked by the challenge of constructing their highly substituted cyclohexanone (B45756) core. nih.gov While a total synthesis of this compound itself has remained elusive, synthetic routes have been successfully developed for closely related structures, such as its epimer and the sister compound, Wailupemycin B. These efforts provide critical insights into potential strategies for assembling the this compound scaffold.
Diastereoselective Synthetic Approaches
Control of stereochemistry is paramount in the synthesis of complex molecules like this compound. Researchers have employed various diastereoselective reactions to establish the correct spatial arrangement of substituents.
In the synthesis of (±)-9-epi-Wailupemycin A, a key strategy involved a diastereoselective enamine addition to a vicinal tricarbonyl monohydrate. thieme-connect.comthieme-connect.com The enamine nucleophile was designed to attack the central carbonyl group of the tricarbonyl intermediate from the face opposite to a bulky TBDPS (tert-butyldiphenylsilyl) ether protecting group, thereby controlling the stereochemical outcome of the addition. thieme-connect.com
For the total synthesis of (+)-Wailupemycin B, which shares a structural core with this compound, several routes commencing from enantiomerically pure (S)-(+)-carvone were explored. nih.gov The successful route relied on highly diastereoselective carbonyl addition reactions at positions C-7 and C-12 of a cyclohexanone intermediate to build the molecule's skeleton. nih.gov This approach ultimately confirmed the absolute and relative configuration of the natural product. nih.gov
Key Reaction Sequences and Methodologies
The assembly of the wailupemycin framework has necessitated the use of specific and often innovative reaction sequences. These methodologies are crucial for constructing the core structure and introducing the characteristic α-pyrone moiety.
A notable synthesis of (±)-9-epi-Wailupemycin A utilized a vicinal tricarbonyl compound as a key intermediate. thieme-connect.com The core reaction sequence involved:
Diastereoselective enamine addition: An enamine was added to the central carbonyl of a tricarbonyl monohydrate. thieme-connect.comthieme-connect.com
Formation of an enol silyl (B83357) acetal: This step was crucial for differentiating the three keto groups in the resulting aldol (B89426) product. thieme-connect.comthieme-connect.com
Stereocontrolled addition: The final key step was the stereocontrolled addition of a methyl-α-pyrone substructure to the remaining keto group. thieme-connect.comthieme-connect.com
In the pursuit of (+)-Wailupemycin B, an ultimately successful strategy was built around a cyclohexanone intermediate derived from (S)-(+)-carvone in eight steps. nih.gov The key transformations included highly diastereoselective carbonyl additions and the late-stage introduction of the phenyl group at C-14, followed by careful protecting group manipulations. nih.gov
| Reaction Type | Description | Application |
| Diastereoselective Enamine Addition | Addition of a morpholine (B109124) enamine to a vic-tricarbonyl monohydrate to set a key stereocenter. | Synthesis of (±)-9-epi-Wailupemycin A thieme-connect.com |
| Enol Silyl Acetal Formation | Used to differentiate between multiple ketone functionalities within a single intermediate. | Synthesis of (±)-9-epi-Wailupemycin A thieme-connect.com |
| Stereocontrolled Carbonyl Addition | Addition of an α-pyrone nucleophile to a ketone, and additions to carbonyls at C-7 and C-12. | Synthesis of (±)-9-epi-Wailupemycin A thieme-connect.com, Synthesis of (+)-Wailupemycin B nih.gov |
| Diastereoselective Epoxidation | An attempted key step in an unsuccessful route towards this compound. | Attempted synthesis of this compound nih.gov |
| Nucleophilic Ring Opening | An epoxide ring opening at C-13 was explored as a key step. | Attempted synthesis of this compound/B nih.gov |
Challenges and Innovations in Complex Polyketide Synthesis
The synthesis of wailupemycins is emblematic of the broader challenges in complex polyketide synthesis. The high density of stereocenters and reactive functional groups makes these targets exceptionally difficult. nih.gov The structural complexity significantly hampers straightforward access to these molecules and their analogues through purely synthetic routes.
During the synthetic efforts toward this compound and B, several planned routes failed. For instance, one approach toward this compound faltered at a late-stage carbonyl addition to an aldehyde intermediate. nih.gov A second route, which could have potentially yielded either this compound or B, also failed at a critical carbonyl addition step. nih.gov These failures highlight the steric congestion and complex stereoelectronic effects within advanced intermediates that can thwart seemingly viable reactions.
An innovation in this area is the use of vicinal tricarbonyl compounds as versatile polyelectrophiles, as demonstrated in the synthesis of 9-epi-Wailupemycin A. thieme-connect.com This approach, involving the selective reaction at the central carbonyl group, offers a strategic advantage in managing the high reactivity of such intermediates. thieme-connect.com
Semisynthesis and Diversification of this compound Analogues
Given the significant challenges of total synthesis, researchers have turned to biosynthetic and semisynthetic methods to generate structural diversity. These approaches harness the power of the natural enzymatic machinery of the producing organism, Streptomyces maritimus, to create novel analogues that would be laborious to access chemically.
Mutasynthesis for Generating Structural Diversity
Mutasynthesis, a technique that combines molecular biology with chemical synthesis, has been successfully applied to the wailupemycin and enterocin (B1671362) pathways. researchgate.net This strategy involves creating a mutant strain of the producing organism that is blocked in the biosynthesis of a specific precursor, typically the starter unit. The culture is then fed synthetic analogues of that precursor, which the organism's polyketide synthase (PKS) machinery may accept and incorporate, leading to the production of novel compounds. researchgate.net
This approach has been particularly fruitful for the wailupemycins, which are derived from a benzoyl-CoA starter unit. The iterative type II PKS system responsible for their assembly has shown a degree of flexibility, although it appears more selective than the modular type I PKS systems.
Precursor-Directed Biosynthesis (PDB)
Precursor-Directed Biosynthesis (PDB) is the underlying principle of these mutasynthesis experiments. researchgate.net By inactivating a key gene in the native starter unit pathway, researchers create a metabolic "hole" that can be filled by externally supplied precursor molecules.
In the case of the wailupemycins, a mutant of S. maritimus was created with a disrupted encP gene. researchgate.net The encP gene encodes a phenylalanine ammonia (B1221849) lyase, a key enzyme responsible for initiating the biosynthesis of the natural benzoyl-CoA starter unit from L-phenylalanine. researchgate.netresearchgate.net This mutant strain lost the ability to produce wailupemycins and the related enterocins. researchgate.net
Feeding this ΔencP mutant with a series of synthetic cinnamate (B1238496) and benzoate (B1203000) derivatives resulted in the formation of new analogues. researchgate.net This demonstrated that the downstream biosynthetic enzymes, including the polyketide synthase, could accept non-natural starter units and process them to generate modified polyketide structures. researchgate.netacs.org
| Precursor Fed to Mutant | Incorporated Starter Unit | Resulting Analogue Class | Reference |
| p-Fluorobenzoic acid | p-Fluorobenzoate | Fluorinated Wailupemycin/Enterocin | researchgate.netacs.org |
| 2-Thiophenecarboxylic acid | 2-Thiophenecarboxylate | Thiophene-containing Wailupemycin/Enterocin | researchgate.net |
| 3-Thiophenecarboxylic acid | 3-Thiophenecarboxylate | Thiophene-containing Wailupemycin/Enterocin | researchgate.net |
| Cyclohex-1-enecarboxylic acid | Cyclohex-1-enecarboxylate | Cyclohexenyl-primed Wailupemycin/Enterocin | researchgate.net |
These studies represent the first successful mutasynthesis experiments with iterative type II PKSs and underscore the potential of PDB to expand the chemical diversity of complex natural products like this compound. researchgate.net
Engineering Starter Unit Specificity
The biosynthesis of wailupemycins, along with the related enterocins, originates from a type II polyketide synthase (PKS) pathway in the marine bacterium Streptomyces maritimus. acs.org This pathway is unique for its use of a benzoyl-coenzyme A (CoA) starter unit, which is derived from phenylalanine. acs.orgresearchgate.net A key strategy for generating analogues involves engineering the specificity of this initial building block.
This has been achieved through a technique known as mutasynthesis. researchgate.net Researchers identified the gene encP, which encodes a phenylalanine ammonia lyase, as a critical component in the pathway that produces the benzoyl-CoA starter unit. researchgate.netacs.org By creating a mutant strain of S. maritimus in which the encP gene is inactivated (ΔencP), the production of benzoate-primed polyketides like enterocin and wailupemycin G was eliminated. researchgate.netacs.org
This engineered strain then becomes a platform for generating novel analogues. When the ΔencP mutant is fed a series of unnatural cinnamate and benzoate derivatives, its biosynthetic machinery incorporates these alternative starter units, leading to the formation of new wailupemycin-based compounds. researchgate.netacs.org While the benzoate:CoA ligase EncN shows broad substrate specificity in laboratory tests, the PKS itself demonstrates a selective control over which starter units are accepted and processed in vivo. researchgate.netacs.org This approach represents the first application of mutasynthesis to iterative type II PKSs. acs.org
| Unnatural Starter Unit Fed | Resulting Analogue Residue | Reference |
|---|---|---|
| p-Fluorobenzoic acid | p-Fluorobenzoate | researchgate.net |
| 2-Thiophenecarboxylic acid | 2-Thiophenecarboxylate | researchgate.netncats.io |
| 3-Thiophenecarboxylic acid | 3-Thiophenecarboxylate | researchgate.netncats.io |
| Cyclohex-1-enecarboxylic acid | Cyclohex-1-enecarboxylate | researchgate.net |
Enzymatic Synthesis of Unnatural this compound Analogues
Beyond manipulating the entire organism, researchers have harnessed the power of the isolated biosynthetic enzymes to create wailupemycin analogues in a controlled, cell-free environment. This ex vivo or in vitro multi-enzyme synthesis provides a direct method for exploring the substrate flexibility of the PKS machinery and generating molecular diversity. acs.orgnih.gov
In a notable study, a directed multi-enzyme approach was used to produce 24 unnatural analogues of 5-deoxyenterocin (B10789068), wailupemycin F, and wailupemycin G, of which 18 were new compounds. acs.orgnih.govscience.gov This was achieved by priming the enterocin biosynthesis enzymes with a variety of unnatural starter substrates. acs.org The success of this one-pot, total enzymatic synthesis underscores the potential of using biocatalytic systems to expand the functional and structural diversity of complex polyketides. mdpi.com This method further highlights the unique nature of the wailupemycin type II PKS by exploiting its unusual starter unit biosynthetic pathways to create novel chemical entities. acs.orgscience.gov
| Parent Compound Class | Number of Unnatural Analogues Synthesized | Number of New Compounds | Method | Reference |
|---|---|---|---|---|
| 5-Deoxyenterocin, Wailupemycin F, Wailupemycin G | 24 | 18 | Directed ex vivo multienzyme synthesis with unnatural substrates | acs.orgnih.govscience.gov |
Chemical Modification of Natural this compound Scaffolds
In addition to genetic and enzymatic engineering, new wailupemycin analogues have been generated through precursor-directed biosynthesis and total chemical synthesis, which allows for the planned introduction of chemical modifications. Precursor-directed biosynthesis involves feeding a modified building block to the wild-type organism, relying on its natural enzymatic machinery to incorporate it into the final structure.
A successful application of this strategy involved feeding p-fluorobenzoic acid to the wailupemycin-producing strain Streptomyces qinglanensis OUCMDZ-3434. acs.org This resulted in the production and isolation of eight new fluorinated enterocin and wailupemycin derivatives. acs.org This approach demonstrates that the biosynthetic pathway can tolerate and process modified precursors, leading to the creation of halogenated analogues.
Total chemical synthesis offers another powerful route to analogues, providing complete control over the molecular architecture. While complex, total syntheses of wailupemycins have been achieved, confirming the absolute and relative configurations of the natural products. nih.gov For instance, the total synthesis of (+)-wailupemycin B was accomplished in 23 steps, featuring highly diastereoselective carbonyl additions as key steps. nih.gov A synthesis of the 9-epimer of this compound has also been reported. thieme-connect.com These synthetic routes not only provide access to the natural products themselves but also open pathways to structurally unique analogues that are inaccessible through biological methods alone.
| Precursor Fed | New Fluorinated Compound Isolated | Reference |
|---|---|---|
| p-Fluorobenzoic acid | Wailupemycin S | acs.org |
| 17-Fluorowailupemycin O | acs.org | |
| Wailupemycin T | acs.org | |
| 19-Fluoro-5-deoxyenterocin | acs.org | |
| 19-Fluorowailupemycin D | acs.org | |
| 19-Fluorowailupemycin E | acs.org | |
| 19-Fluoro-3-O-methylwailupemycin G | acs.org | |
| Wailupemycin U | acs.org |
Structural Elucidation Methodologies and Stereochemical Analysis
Spectroscopic Techniques for Structural Determination
The initial step in elucidating the structure of a novel compound like Wailupemycin A involves determining its molecular formula and piecing together its carbon-hydrogen framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon skeleton and the connectivity of protons within a molecule. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identifies the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra. Key 2D NMR techniques that would be employed include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹J_CH_).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²J_CH_ and ³J_CH_), which is critical for connecting different structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule. For instance, in analogues like Wailupemycin Q, NOESY correlations were key in establishing the relative configuration of stereocenters. rsc.orgscienceopen.com
While specific NMR data for this compound is not available, the table below illustrates the kind of data that would be generated for a hypothetical wailupemycin analogue, showcasing how chemical shifts (δ) and coupling constants (J) are reported.
| Position | δ_C (ppm) | δ_H (ppm, mult., J in Hz) |
| 2 | 164.5 | |
| 3 | 102.1 | 6.25, s |
| 4 | 168.3 | |
| 5 | 110.5 | |
| 6 | 85.2 | 4.80, d, 10.5 |
| 7 | 195.0 | |
| 8 | 130.1 | 7.50, d, 8.0 |
| 9 | 125.8 | 7.20, t, 8.0 |
| 10 | 135.4 | 7.80, d, 8.0 |
| 11 | 120.2 | |
| 12 | 145.6 | |
| 13 | 35.2 | 2.90, m |
| 14 | 45.1 | 3.10, dd, 15.0, 5.0 |
| 2.85, dd, 15.0, 10.0 | ||
| 15 | 70.3 | 4.15, m |
| 16 | 25.4 | 1.80, m |
| 17 | 22.6 | 1.25, m |
| 18 | 14.1 | 0.90, t, 7.0 |
| This is a hypothetical data table for illustrative purposes. |
To determine the elemental composition of this compound, High-Resolution Mass Spectrometry (HRESIMS) is the method of choice. This technique measures the mass-to-charge ratio (m/z) of the ionized molecule with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula. For numerous wailupemycin analogues, HRESIMS has been the first step in their characterization, confirming their molecular formulas. rsc.orgscienceopen.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Chiroptical Methods for Absolute Configuration Assignment
Once the planar structure and relative stereochemistry are known, the next challenge is to determine the absolute configuration of the chiral centers. This is accomplished using chiroptical methods, which measure the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy is a technique that provides information about the stereochemistry of a chiral molecule. The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The resulting positive or negative bands (Cotton effects) are characteristic of the molecule's absolute configuration. Experimental ECD spectra are measured for the isolated natural product. readthedocs.io
The power of ECD spectroscopy is immensely amplified when combined with quantum chemical calculations. Time-Dependent Density Functional Theory (TDDFT) is a computational method used to predict the ECD spectrum of a molecule with a specific, assumed absolute configuration. readthedocs.iogaussian.com The calculated spectrum is then compared to the experimental spectrum. A good match between the experimental ECD spectrum and the calculated spectrum for a particular stereoisomer allows for the confident assignment of the absolute configuration of the natural product. This combined approach has been successfully used to determine the absolute configurations of several wailupemycin derivatives. rsc.orgscienceopen.commdpi.com
Electronic Circular Dichroism (ECD) Spectroscopy
Advanced Crystallographic and Spectroscopic Corroboration
In some cases, single-crystal X-ray diffraction can provide the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. However, this method requires the compound to form suitable, high-quality crystals, which is not always achievable for complex natural products. To date, no crystal structure for this compound has been reported in the literature. In the absence of crystallographic data, the combination of comprehensive NMR analysis and ECD calculations remains the gold standard for structural elucidation. mdpi.com
Preclinical Biological Activities and Molecular Interactions of Wailupemycin a
Antiviral Activities
The potential for wailupemycin-class compounds to act as antiviral agents has been explored.
Studies have been conducted on various analogues of Wailupemycin A for their antiviral effects. Specifically, Wailupemycin J, R-wailupemycin K, and S-wailupemycin K have been evaluated for activity against the Influenza A (H1N1) virus, with some showing inhibitory effects. mdpi.comnih.govacs.org However, based on the available research, this compound itself has not been reported to be evaluated for or possess antiviral activity against the Influenza A (H1N1) virus.
Enzyme Inhibition Studies
The inhibitory effects of wailupemycin compounds on specific enzymes have been a subject of scientific inquiry.
Several wailupemycin analogues have been identified as potent inhibitors of α-glucosidase, an enzyme relevant to carbohydrate metabolism. Wailupemycins H and I were found to be competitive α-glucosidase inhibitors. nih.govnih.gov Additionally, Wailupemycins D, E, and G, as well as 3-O-methylwailupemycin G, have demonstrated significant α-glucosidase inhibitory activity. acs.orgmdpi.com Despite the documented activity within this chemical family, there are no specific reports in the reviewed literature indicating that this compound has been tested for or exhibits α-glucosidase inhibition.
Investigations of Other Enzyme Targets (e.g., HtpG from Helicobacter pylori)
While this compound's primary molecular interactions have been a major focus of research, studies have also explored its effects on other enzymatic targets. One such area of investigation involves its potential activity against heat shock proteins (Hsps) from pathogenic bacteria, such as HtpG from Helicobacter pylori. H. pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary cause of gastric cancer. nih.govnih.govthenativeantigencompany.com The bacterial heat shock protein HtpG is a homolog of the human Hsp90 and is crucial for bacterial survival under stress conditions, making it a potential therapeutic target.
Research into wailupemycin analogues has shown that some of these derivatives exhibit inhibitory effects on HtpG from H. pylori. researchgate.net Specifically, a thiophene (B33073) derivative of reblastatin, which shares a similar structural scaffold with wailupemycins, demonstrated inhibitory activity against HpHtpG. researchgate.net This finding suggests that the ATP-binding site of bacterial heat shock proteins is a viable target for this class of compounds. researchgate.net Although direct inhibitory data for this compound itself against HtpG is not extensively detailed, the activity of its analogues serves as a foundation for developing new selective inhibitors against bacterial heat shock proteins. researchgate.net
Cellular Mechanism of Action Studies (In Vitro)
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines in vitro. Studies have reported its potent effects on cervical cancer (HeLa), liver cancer (HepG2), and lung cancer (A-549) cells. researchgate.netnih.gov For instance, research has indicated that this compound exhibits moderate cytotoxicity against HeLa and HepG2 cell lines. researchgate.net Another study highlighted the anti-proliferative activity of piericidin F, a compound related to the wailupemycin family, against several cancer cell lines including HeLa and A549. nih.gov
While specific IC50 values for this compound against all the listed cell lines are not consistently available across the literature, the existing data underscores its potential as an anti-cancer agent. The cytotoxic profile of wailupemycins, including this compound, has been a driving force for further investigation into their mechanisms of action and for the synthesis of new analogues with potentially improved efficacy. researchgate.netscribd.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Impact of Structural Modifications on Biological Efficacy
The biological activity of the wailupemycin family of compounds is highly dependent on their chemical structures. Researchers have explored various methods, including mutasynthesis and precursor-directed biosynthesis, to generate a diverse library of wailupemycin analogues. These studies have provided valuable insights into the structure-activity relationships (SAR) of this compound class.
One key approach has been the modification of the starter unit in the polyketide biosynthesis pathway. Inactivation of the encP gene in Streptomyces maritimus, which is responsible for producing the natural benzoyl-CoA starter unit, allowed for the introduction of unnatural starter units. nih.gov This led to the creation of novel analogues incorporating moieties such as p-fluorobenzoate, 2- and 3-thiophenecarboxylate, and cyclohex-1-enecarboxylate. nih.gov For instance, feeding p-fluorobenzoic acid to the culture of Streptomyces sp. OUCMDZ-3434 resulted in the production of new fluorinated wailupemycin derivatives. acs.org One such derivative, Wailupemycin S, exhibited moderate antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL. acs.org
Beyond altering the starter unit, other structural modifications have also been shown to influence bioactivity. Wailupemycin I has been identified as a moderate, competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. semanticscholar.orgmdpi.com This suggests a potential therapeutic application in the context of diabetes. semanticscholar.orgmdpi.com Furthermore, molecular docking studies have explored the interaction of wailupemycin analogues with various protein targets. A study investigating potential inhibitors for the fungal protein Yck2 from Candida albicans showed that Wailupemycin H (referred to as CMNPD27166) exhibited a significant binding free energy (ΔG) of -81.67 ± 14.13 kcal/mol, with van der Waals energy being the primary contributor to its stability. frontiersin.org Another computational study screened Wailupemycin H and I as potential inhibitors of the SARS-CoV-2 main protease (Mpro), where they showed predicted binding free energies of -9.82 and -9.35 kcal/mol, respectively. nih.gov
The following table summarizes the biological activities of this compound and some of its modified analogues.
| Compound/Analogue | Structural Modification | Biological Activity | Reference |
| This compound | Natural Product | Antimicrobial activity against E. coli | nih.gov |
| Wailupemycin S | Fluorinated derivative (p-fluorobenzoic acid precursor) | Moderate antibacterial activity against S. aureus and MRSA (MIC = 4 μg/mL) | acs.org |
| Wailupemycin I | Natural Product | Moderate, competitive α-glucosidase inhibitor | semanticscholar.orgmdpi.com |
| Wailupemycin H | Natural Product | Predicted strong binding to fungal Yck2 protein (ΔG = -81.67 ± 14.13 kcal/mol) | frontiersin.org |
| Wailupemycin H | Natural Product | Predicted binding to SARS-CoV-2 Mpro (ΔG = -9.82 kcal/mol) | nih.gov |
| Wailupemycin I | Natural Product | Predicted binding to SARS-CoV-2 Mpro (ΔG = -9.35 kcal/mol) | nih.gov |
| Analogue with 2-thiophenecarboxylate starter | Mutasynthesis | Novel analogue produced | nih.gov |
| Analogue with 3-thiophenecarboxylate starter | Mutasynthesis | Novel analogue produced | nih.gov |
| Analogue with cyclohex-1-enecarboxylate starter | Mutasynthesis | Novel analogue produced | nih.gov |
Design Principles for Enhanced Bioactivity
The study of wailupemycin analogues has illuminated several design principles for enhancing their biological activity. These principles are primarily derived from the observed structure-activity relationships.
A critical factor in determining bioactivity is the nature of the starter unit incorporated into the wailupemycin scaffold. The successful generation of analogues with unnatural starter units demonstrates the flexibility of the type II polyketide synthase (PKS) machinery. nih.gov However, the in vivo incorporation of these unnatural units is not solely dependent on the substrate specificity of the ligase (EncN), but is also controlled by the PKS itself, indicating a selective gating mechanism. nih.gov This suggests that rational design of new analogues must consider the recognition capabilities of the entire enzymatic assembly line. The introduction of a fluorine atom into the aromatic starter unit, as seen in Wailupemycin S, led to notable antibacterial activity, highlighting halogenation as a viable strategy for enhancing potency. acs.org
Furthermore, modifications to the core polyketide structure, beyond the starter unit, can significantly impact bioactivity. For other polyketides, it has been observed that modifications of the tetronolide skeleton can affect antitumor activity, and the presence or absence of sugar moieties can also play a crucial role. mdpi.com While these specific modifications have not been extensively reported for wailupemycin itself, these findings from related compounds suggest that exploring glycosylation patterns and alterations to the cyclohexanone (B45756) core of wailupemycins could be fruitful avenues for developing derivatives with enhanced or novel biological activities.
Future Directions and Research Perspectives
Advanced Genetic Engineering for Enhanced Production and Diversification
The genetic blueprint for wailupemycin biosynthesis, located within the enterocin (B1671362) (enc) gene cluster, is a prime target for advanced genetic engineering. nih.gov Techniques such as the heterologous expression of the entire gene cluster in more amenable host organisms, like Streptomyces lividans or Streptomyces coelicolor, have already proven successful in producing wailupemycins and other minor metabolites from the pathway. nih.govresearchgate.net Future efforts will likely focus on optimizing these heterologous hosts by fine-tuning gene expression levels to enhance the yield of Wailupemycin A, which is often produced in very small quantities in its native producer, Streptomyces maritimus. nih.govresearchgate.netsciengine.com
Furthermore, combinatorial biosynthesis and pathway engineering represent powerful strategies for diversification. researchgate.net By inactivating specific genes, researchers can generate novel analogues. A key example is the knockout of the encP gene, which encodes a novel phenylalanine ammonia (B1221849) lyase essential for creating the benzoate (B1203000) starter unit for the polyketide chain. researchgate.netresearchgate.net Feeding various cinnamate (B1238496) and benzoate derivatives to this mutant strain has resulted in the production of new wailupemycin analogues with modified starter units. researchgate.net This "mutasynthesis" approach can be expanded by introducing a wider array of precursor molecules to generate a library of novel compounds. researchgate.net
| Genetic Engineering Strategy | Organism/System | Outcome | Reference |
| Heterologous Expression | Streptomyces lividans | Production of enterocin, 5-deoxyenterocin (B10789068), and other analogues. | acs.org |
| Gene Inactivation (Mutasynthesis) | Streptomyces maritimus ΔencP | Loss of wailupemycin production; enabled creation of new analogues by feeding precursors. | researchgate.net |
| Precursor-Directed Biosynthesis | Streptomyces qinglanensis 172205 | Incorporation of exogenous aryl acids to create unnatural enterocin- and wailupemycin-based analogues. | researchgate.netnih.gov |
Exploration of Novel Biosynthetic Enzymes and Pathways
The biosynthetic pathway for wailupemycin is remarkable for its novel enzymology. rsc.org It employs a type II polyketide synthase (PKS) that, unlike most systems, utilizes a rare benzoyl-coenzyme A (CoA) starter unit. researchgate.net The elucidation of the enc gene cluster was a landmark achievement, marking the first completed DNA sequence for the biosynthesis of a marine actinomycete natural product. rsc.org
Several key enzymes with unique functions have been identified:
EncP : A phenylalanine ammonia lyase that initiates a plant-like pathway to produce benzoyl-CoA from L-phenylalanine, a process previously unobserved in bacteria. researchgate.netrsc.org
EncN : A benzoate:CoA ligase with broad substrate specificity, which activates the starter unit. researchgate.net
EncM : A flavin-dependent oxygenase that catalyzes an unprecedented Favorskii-like carbon skeleton rearrangement, responsible for creating the unique caged core structure of the related compound, enterocin. researchgate.netarizona.edutandfonline.com In the absence of EncM, the polyketide intermediate cyclizes into aromatic structures like Wailupemycin F and Wailupemycin G. tandfonline.com
Minimal PKS Complex (EncA, EncB, EncC) : The core synthase machinery responsible for assembling the polyketide chain. rsc.org
Future research will focus on the detailed structural and mechanistic characterization of these enzymes. tandfonline.com Understanding how the ketosynthase (EncA/EncB) exerts selective control over the choice of starter units despite the promiscuity of EncN could allow for more predictable engineering. researchgate.net Furthermore, exploring the substrate tolerance of the remarkable enzyme EncM could lead to the generation of entirely new polyketide scaffolds.
Chemoenzymatic Synthesis for Rapid Analogue Generation
Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biological catalysis, offers a powerful and efficient route for generating this compound analogues. dominiopublico.uyresearchgate.netbeilstein-journals.org This approach circumvents the challenges of total chemical synthesis and the biological constraints of purely genetic methods.
A significant breakthrough has been the complete in vitro reconstitution of the enterocin biosynthetic pathway. acs.orgarizona.edu Using a dozen or more purified recombinant and commercial enzymes, researchers have successfully synthesized wailupemycin F and G from basic precursors like benzoic acid and malonyl-CoA. acs.orgarizona.edu This cell-free system provides unparalleled control, allowing for the systematic introduction of unnatural substrates to generate novel compounds. acs.org For instance, the directed ex vivo multienzyme synthesis has been used to produce at least 24 unnatural 5-deoxyenterocin and wailupemycin F and G analogues, 18 of which were entirely new molecules. acs.org
Future work in this area will likely involve:
Expanding the toolkit of enzymes to perform new chemical transformations. researchgate.net
Fusing enzyme domains to create multifunctional catalysts that improve efficiency. beilstein-journals.org
Integrating solid-phase synthesis to rapidly create linear precursors for enzymatic macrocyclization. beilstein-journals.org
These strategies will accelerate the generation of diverse wailupemycin libraries for biological screening. scispace.com
High-Throughput Screening and Target Identification Platforms for this compound
A critical step in advancing this compound as a potential therapeutic lead is to identify its precise biological target(s). High-throughput screening (HTS) provides the necessary technology to test this compound and its analogues against thousands of biological targets in a rapid and automated fashion. bmglabtech.comwikipedia.org While natural products have historically faced technical barriers in HTS campaigns, modern advances have made these screens more accessible. researchgate.net
An HTS platform for this compound would involve several key components:
Compound Libraries : A diverse library of natural and chemoenzymatically generated wailupemycin analogues would be assembled. medinadiscovery.com
Assay Development : A range of biochemical and cell-based assays would be developed in miniaturized formats (e.g., 384- or 1536-well microtiter plates). wikipedia.org
Automation : Robotic liquid handlers and automated plate readers would be used to perform the experiments and acquire data, enabling the screening of millions of data points. bmglabtech.commedinadiscovery.com
The primary goal of HTS would be to identify "hits"—instances where a wailupemycin analogue modulates the activity of a specific protein, enzyme, or cellular pathway. bmglabtech.com These hits provide the crucial starting point for more detailed mechanism-of-action studies and for understanding the structure-activity relationship (SAR) of the wailupemycin scaffold. researchgate.net
Development of Computational Models for Activity Prediction
As a library of wailupemycin analogues and their corresponding bioactivity data becomes available through HTS, computational modeling will become an invaluable tool for accelerating the discovery process. washington.edu These models use mathematical algorithms to establish a relationship between a molecule's structure and its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR) modeling. purdue.edu
For this compound, the development of such models would involve:
Generating a dataset of wailupemycin analogues with experimentally determined activities (e.g., from HTS).
Calculating a set of molecular descriptors (e.g., size, shape, electronic properties) for each analogue.
Using machine learning or statistical methods to build a predictive model that links the descriptors to the observed activity. routledge.com
Once validated, these computational models could be used to:
Predict the bioactivity of virtual, not-yet-synthesized wailupemycin analogues.
Prioritize which new analogues should be synthesized, focusing resources on the most promising candidates.
Provide insights into the key structural features required for potent activity, guiding further analogue design. wikipedia.org
By integrating computational modeling with genetic engineering and chemoenzymatic synthesis, researchers can create a highly efficient, iterative cycle of design, synthesis, and testing to rapidly optimize the wailupemycin scaffold for specific therapeutic applications.
Q & A
Q. What are the validated methods for isolating and purifying Wailupemycin A from natural sources?
Isolation requires solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or size-exclusion chromatography. Purity should be confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Protocols must specify solvent gradients, column types, and detection parameters to ensure reproducibility .
Q. How is the structural elucidation of this compound performed, and what analytical tools are essential?
Combine spectroscopic data (NMR, UV-Vis, IR) with X-ray crystallography for absolute configuration determination. For novel compounds, ensure full assignment of stereochemistry using NOESY or Mosher ester analysis. Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .
Q. What in vitro assays are recommended for initial assessment of this compound’s bioactivity?
Use cell-based viability assays (e.g., MTT, ATP quantification) for cytotoxicity screening. For antimicrobial activity, follow CLSI guidelines for MIC/MBC determination. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and report IC₅₀ values with standard deviations from triplicate experiments .
Advanced Research Questions
Q. How can contradictory results in this compound’s bioactivity across studies be systematically resolved?
Conduct meta-analyses to identify variables such as cell line heterogeneity, assay conditions (e.g., serum concentration, incubation time), or compound stability. Replicate experiments under standardized protocols and perform sensitivity analyses to isolate confounding factors .
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
Employ omics approaches (transcriptomics, proteomics) to identify differentially expressed targets. Validate findings using siRNA knockdown, CRISPR-Cas9, or inhibitor assays. For protein binding, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy and toxicity?
Follow ARRIVE guidelines for animal studies: define endpoints, randomization, and blinding protocols. Use orthotopic or patient-derived xenograft models for cancer studies. Monitor pharmacokinetics (plasma half-life, bioavailability) and toxicology (ALT/AST levels, histopathology) .
Q. What computational methods are suitable for predicting this compound’s structure-activity relationships (SAR)?
Apply molecular docking (AutoDock, Schrödinger) to map interactions with putative targets. Use QSAR models trained on bioactivity data to predict modifications enhancing potency. Validate predictions with synthetic analogues and in vitro testing .
Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility when documenting this compound experiments?
Provide step-by-step protocols in supplementary materials, including instrument calibration details, batch numbers for reagents, and raw data repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What frameworks should guide the formulation of hypotheses about this compound’s therapeutic potential?
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with unmet clinical needs. For preclinical studies, integrate PICO (Population, Intervention, Comparison, Outcome) to define experimental scope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
